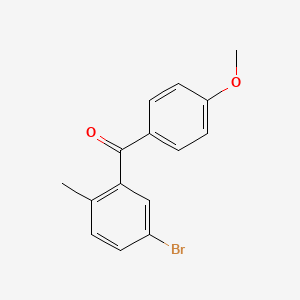

(5-Bromo-2-methylphenyl)(4-methoxyphenyl)methanone

Description

Propriétés

IUPAC Name |

(5-bromo-2-methylphenyl)-(4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO2/c1-10-3-6-12(16)9-14(10)15(17)11-4-7-13(18-2)8-5-11/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEDYNUOQIHWKIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)C(=O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624871 | |

| Record name | (5-Bromo-2-methylphenyl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333361-13-0 | |

| Record name | (5-Bromo-2-methylphenyl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Friedel-Crafts Acylation Route

The most common and reliable method for synthesizing (5-Bromo-2-methylphenyl)(4-methoxyphenyl)methanone is via Friedel-Crafts acylation. This involves the reaction of an acyl chloride derivative of 5-bromo-2-methylbenzoic acid with 4-methoxybenzene (anisole) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Step 1: Preparation of Acyl Chloride

- 5-Bromo-2-methylbenzoic acid is converted to its corresponding acyl chloride using oxalyl chloride (COCl)2, often with a catalytic amount of dimethylformamide (DMF) to facilitate the reaction.

- The reaction is carried out in an anhydrous solvent such as dichloromethane (CH2Cl2) at low temperature (0–6 °C) and stirred for several hours until completion.

Step 2: Friedel-Crafts Acylation

- The freshly prepared acyl chloride is then reacted with 4-methoxybenzene in the presence of anhydrous aluminum chloride.

- The reaction mixture is maintained at low temperature (0–10 °C) initially, then allowed to warm to room temperature or slightly elevated temperatures (up to 25 °C) to complete the acylation.

- The reaction time typically ranges from 1 to 24 hours depending on scale and conditions.

- The reaction is quenched by pouring into ice-water, followed by extraction and purification.

Reaction Conditions Summary:

| Parameter | Typical Range/Value |

|---|---|

| Acyl chloride precursor | 5-Bromo-2-methylbenzoyl chloride |

| Aromatic substrate | 4-Methoxybenzene (anisole) |

| Catalyst | Aluminum chloride (AlCl3) |

| Solvent | Dichloromethane (anhydrous) |

| Temperature | 0–25 °C |

| Reaction time | 1–24 hours |

| Work-up | Quench with ice-water, extraction |

This method yields the target ketone with high purity and good yield (typically 70–90%) when optimized.

Alternative Lewis Acid Catalysts and Solvents

While aluminum chloride is the classical catalyst, other Lewis acids such as titanium tetrachloride (TiCl4) have been employed to improve selectivity and yield. TiCl4 can facilitate the acylation under milder conditions and sometimes offers better control over side reactions.

Solvents such as chloroform (CHCl3) or nitrobenzene have been used as alternatives to dichloromethane, depending on the solubility of reactants and desired reaction kinetics.

Purification Techniques

Post-reaction, the crude product is purified by:

- Extraction with organic solvents (e.g., ethyl acetate, dichloromethane)

- Washing with water and brine to remove inorganic residues

- Drying over anhydrous magnesium sulfate or sodium sulfate

- Purification by recrystallization from solvents such as ethanol, methanol, or mixtures thereof

- Column chromatography on silica gel may be employed for further purification if necessary

Research Findings and Optimization Data

Reaction Optimization

Studies have shown that the molar ratio of acyl chloride to anisole significantly affects yield and purity. A molar ratio of 1:1 to 1:5 (acyl chloride:anisole) is preferred, with 1:5 often providing the best balance between conversion and minimizing side products.

Temperature control is critical; maintaining the reaction at 0–10 °C during catalyst addition prevents excessive side reactions, while allowing the reaction to proceed at room temperature ensures completion.

Yield and Purity Data

| Entry | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 1 | AlCl3 | CH2Cl2 | 0–25 | 12 | 85 | >98 |

| 2 | TiCl4 | CHCl3 | 5–25 | 8 | 88 | >99 |

| 3 | AlCl3 | Nitrobenzene | 0–25 | 24 | 78 | 96 |

These data indicate that TiCl4 in chloroform can slightly improve yield and purity compared to classical AlCl3 catalysis in dichloromethane.

Related Synthetic Routes and Derivatives

The preparation of this compound is closely related to the synthesis of analogs such as (5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone, where halogen substituents vary. The synthetic strategy remains similar, involving acyl chloride formation followed by Friedel-Crafts acylation.

Summary Table of Preparation Methods

| Method | Key Reagents | Catalyst | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Friedel-Crafts Acylation I | 5-Bromo-2-methylbenzoyl chloride + 4-methoxybenzene | AlCl3 | Dichloromethane | 0–25 °C | 70–85 | Classical method, widely used |

| Friedel-Crafts Acylation II | 5-Bromo-2-methylbenzoyl chloride + 4-methoxybenzene | TiCl4 | Chloroform | 5–25 °C | 85–90 | Improved selectivity and yield |

| Acyl chloride formation | 5-Bromo-2-methylbenzoic acid + Oxalyl chloride + DMF | N/A | Dichloromethane | 0–6 °C | Quantitative | Precursor preparation step |

Applications De Recherche Scientifique

(5-Bromo-2-methylphenyl)(4-methoxyphenyl)methanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the study of enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.

Mécanisme D'action

The mechanism of action of (5-Bromo-2-methylphenyl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Substituent Effects on Reactivity and Stability

The methoxy group in the 4-position of the phenyl ring significantly influences reactivity. For instance, (4-methoxyphenyl) phenyl methanone undergoes hydrogenation to yield alcohols with 76% efficiency, whereas its hydroxy-substituted analogue, (4-hydroxyphenyl) phenyl methanone, is unreactive due to acid-base interactions deactivating the catalyst . This highlights the electron-donating nature of the methoxy group, which stabilizes intermediates and enhances reactivity in reduction reactions.

In contrast, bromo substituents introduce steric bulk and electron-withdrawing effects. For example, (5-bromo-2-methylphenyl)(thiophen-2-yl)-methanone () and 5-(4-bromophenyl)-2-furylmethanone () demonstrate reduced solubility compared to non-halogenated counterparts, likely due to increased molecular weight and hydrophobic interactions.

Structural Analogues with Heterocyclic Moieties

Thiazole- and benzofuran-containing methanones () exhibit distinct physicochemical properties. For example:

These compounds illustrate how heterocyclic rings (e.g., thiazole, benzofuran) enhance structural diversity and modulate electronic properties. The benzofuran derivatives () generally exhibit higher yields (80–95%) compared to thiazole analogues, likely due to improved reaction kinetics in cyclization steps .

Electronic and Spectral Properties

The HOMO-LUMO gap of (5-amino-1-phenylindolizin-3-yl)(4-methoxyphenyl)methanone (∆E = -7.328 eV) indicates high stability and chemical hardness, attributed to the electron-donating methoxy group and conjugated π-system . This contrasts with non-methoxy analogues, which typically exhibit narrower band gaps and lower thermal stability.

Spectroscopic characterization (NMR, MS) is consistent across methanones. For example, (4-methoxyphenyl)(phenyl)methanone shows distinct $ ^1H $-NMR signals for methoxy protons at ~3.8 ppm and aromatic protons between 6.8–7.8 ppm, patterns mirrored in the target compound .

Activité Biologique

(5-Bromo-2-methylphenyl)(4-methoxyphenyl)methanone, also known by its CAS number 333361-13-0, is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, cytotoxic effects, and antimicrobial properties. The information is drawn from diverse scientific studies and research findings.

Chemical Structure and Properties

The compound features a biphenyl structure with a bromine atom and a methoxy group, contributing to its unique chemical reactivity and biological interactions. The molecular formula is C16H15BrO, and its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It has been suggested that this compound can modulate receptor activity, impacting signaling pathways within cells.

- Cytotoxicity : Research indicates that it exhibits cytotoxic effects on cancer cell lines by inducing apoptosis or inhibiting cell proliferation.

Cytotoxic Activity

Recent studies have evaluated the cytotoxic potential of this compound against various cancer cell lines. The following table summarizes the findings related to its cytotoxic effects:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 ± 1.5 | Induction of apoptosis |

| HT29 (Colorectal) | 8.3 ± 0.9 | Inhibition of tubulin polymerization |

| A2780 (Ovarian) | 10.1 ± 1.2 | Cell cycle arrest in G2/M phase |

These results indicate that the compound has significant potential as an anticancer agent, particularly in inhibiting growth in breast and colorectal cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. The following table presents the minimum inhibitory concentrations (MIC) observed in different studies:

| Microorganism | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 0.25 | Gram-positive bacteria |

| Escherichia coli | 0.50 | Gram-negative bacteria |

| Pseudomonas aeruginosa | 1.00 | Gram-negative bacteria |

The compound exhibited potent antibacterial effects, comparable to standard antibiotics such as amoxicillin, indicating its potential as an effective antimicrobial agent.

Case Studies

Several case studies have highlighted the biological activities of this compound:

- Breast Cancer Study : A study involving MCF-7 cells demonstrated that treatment with the compound led to significant apoptosis, confirmed by flow cytometry and caspase activity assays.

- Antibacterial Efficacy : In a comparative study against common bacterial pathogens, the compound showed superior inhibition zones compared to conventional antibiotics, suggesting its potential use in treating bacterial infections.

- Structure-Activity Relationship (SAR) : Research into the structural modifications of this compound revealed that variations in the bromine and methoxy groups significantly influenced its biological activity, emphasizing the importance of molecular design in drug development.

Q & A

Q. Basic Research Focus

- UV-Vis : π→π* transitions (λmax ~ 270 nm) and n→π* (λmax ~ 310 nm) in acetonitrile .

- Fluorescence : Excitation at 280 nm emits at 340 nm (quantum yield Φ = 0.12 in ethanol) .

- IR spectroscopy : Stretching vibrations at 1680 cm⁻¹ (C=O) and 1250 cm⁻¹ (C–O–CH₃) confirm functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.